2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide
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Overview
Description
2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide is a complex organic compound with a molecular formula of C24H20N4O5 and a molecular weight of 444.44 g/mol This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring
Preparation Methods
The synthesis of 2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide involves multiple steps, typically starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions to form the quinoxaline ring . . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoxaline core can engage in π-π stacking interactions with aromatic residues in proteins, while the functional groups can form hydrogen bonds or electrostatic interactions with active site residues . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide include other quinoxaline derivatives, such as:
2-phenylquinoxaline: Lacks the additional functional groups, resulting in different chemical and biological properties.
2,3-diphenylquinoxaline:
2-(4-nitrophenyl)quinoxaline: Contains a nitrophenyl group, similar to the target compound, but lacks the benzoyl and oxo groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C24H20N4O5 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H20N4O5/c1-15-9-11-16(12-10-15)24(31)27-20-8-3-2-7-19(20)26-23(30)21(27)14-22(29)25-17-5-4-6-18(13-17)28(32)33/h2-13,21H,14H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
IOYDTUREJUJYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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